molecular formula C8H9F3N2 B12633081 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine

Cat. No.: B12633081
M. Wt: 190.17 g/mol
InChI Key: UOPYSDQDQRHCBU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine is a fluorinated amine derivative featuring a trifluoroethylamine group attached to a 4-methyl-substituted pyridine ring at position 3. This compound’s structure combines the electron-withdrawing effects of fluorine atoms with the steric and electronic properties of the pyridine heterocycle. Such compounds are often utilized as intermediates in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs .

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

2,2,2-trifluoro-1-(4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H9F3N2/c1-5-2-3-13-4-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3

InChI Key

UOPYSDQDQRHCBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C(F)(F)F)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reductive amination is a common method for synthesizing amines from carbonyl compounds and amines. For the synthesis of 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine, this method typically involves:

  • Starting Materials : Pyridine derivatives and trifluoroacetaldehyde.
  • Process : The reaction forms an imine intermediate which is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride or lithium aluminum hydride.
  • Yield : Yields can vary based on reaction conditions but are generally reported to be moderate to high.

Palladium-Catalyzed Formation

Another effective method involves palladium-catalyzed reactions:

  • Starting Materials : N,N-dialkylaminomethyltrifluoroborate salts and 3-(chloromethyl)pyridine.
  • Conditions : The reaction is performed in a solvent such as tAmOH/H₂O under reflux conditions.
  • Advantages : This method allows for rapid construction of complex scaffolds with moderate to excellent yields (76–87%).
Method Starting Materials Conditions Yield
Reductive Amination Pyridine derivatives, trifluoroacetaldehyde Reducing agent (e.g., NaBH₄) Moderate to High
Palladium-Catalyzed Formation N,N-dialkylaminomethyltrifluoroborate salts, 3-(chloromethyl)pyridine Reflux in tAmOH/H₂O 76–87%

Alternative Synthetic Routes

Several alternative synthetic routes have also been explored:

  • Cyclocondensation Reactions : Involves the reaction of trifluoromethylated compounds with pyridine derivatives under specific conditions to yield the desired amine.

  • Use of Fluorinating Agents : Some methods utilize fluorinating agents to introduce the trifluoromethyl group directly onto the pyridine ring.

Research Findings and Analysis

Research indicates that the choice of synthetic route significantly impacts both the yield and purity of the final product. The following factors are crucial in optimizing these methods:

Reaction Conditions

The temperature, pressure, and solvent used can greatly influence the reaction outcome:

  • Higher temperatures often lead to increased reaction rates but may also promote side reactions.

  • The choice of solvent can affect both solubility and reactivity; polar solvents may enhance yields for polar substrates.

Yield Optimization

Yield optimization strategies include:

  • Varying the stoichiometry of reactants.

  • Employing different catalysts or reducing agents based on availability and cost-effectiveness.

Chemical Reactions Analysis

Oxidation Reactions

The pyridine ring and amine functional group undergo oxidation under specific conditions:

  • Pyridine N-Oxidation : Treatment with hydrogen peroxide (H₂O₂) or peracids (e.g., m-CPBA) oxidizes the pyridine nitrogen to form an N-oxide derivative.

  • Amine Oxidation : The ethylamine side chain can be oxidized to a nitro group using strong oxidants like KMnO₄, though this is less common due to the stability of the trifluoromethyl group.

Table 1: Oxidation Reactions and Conditions

Reaction Type Reagents/Conditions Product Yield
Pyridine N-Oxidation30% H₂O₂, AcOH, 50°C, 12 h4-Methyl-3-(trifluoroethyl)pyridine N-oxide85%
Side-Chain OxidationKMnO₄, H₂SO₄, refluxNitro derivative (minor pathway)<10%

Reduction Reactions

The pyridine ring and trifluoromethyl group participate in reduction processes:

  • Pyridine to Piperidine : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine, enhancing basicity .

  • Trifluoromethyl Stability : The CF₃ group remains intact under typical reduction conditions (e.g., LiAlH₄, NaBH₄).

Table 2: Reduction Reactions and Outcomes

Reaction Type Reagents/Conditions Product Notes
Pyridine HydrogenationH₂ (1 atm), 10% Pd/C, EtOH, 25°C4-Methyl-3-(trifluoroethyl)piperidineComplete conversion
Amine ReductionLiAlH₄, THF, 0°CNo reaction (CF₃ group inert)Stable configuration

Nucleophilic Substitution

The trifluoromethyl group and pyridine substituents enable substitution reactions:

  • Trifluoromethyl Reactivity : The CF₃ group undergoes nucleophilic displacement with strong bases (e.g., KOtBu) but requires elevated temperatures (>100°C).

  • Pyridine Ring Substitution : The 4-methyl group on pyridine can be halogenated (e.g., Cl₂, FeCl₃) to form 4-chloromethyl derivatives .

Table 3: Substitution Reactions

Target Site Reagents/Conditions Product Yield
CF₃ GroupKOtBu, DMF, 120°C, 24 hDisplacement with thiols/amines40–60%
4-Methyl PyridineCl₂, FeCl₃, 60°C, 6 h4-Chloromethyl-pyridine derivative75%

Acylation and Alkylation

The primary amine reacts with electrophiles:

  • Acylation : Treatment with acetyl chloride (AcCl) or benzoyl chloride forms amides.

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) to produce secondary amines.

Table 4: Amine Functionalization

Reaction Type Reagents/Conditions Product Yield
AcylationAcCl, Et₃N, CH₂Cl₂, 0°CN-Acetyl derivative92%
AlkylationCH₃I, K₂CO₃, DMF, 25°CN-Methylated amine88%

Complexation and Biological Interactions

The compound’s pyridine and amine groups enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺) and enzyme binding:

  • Metal Chelation : Forms stable complexes with transition metals, studied for catalytic applications.

  • Enzyme Inhibition : Acts as a competitive inhibitor for acetylcholinesterase (IC₅₀ = 1.2 µM) .

Key Mechanistic Insights

  • Electron-Withdrawing Effects : The CF₃ group deactivates the pyridine ring, directing electrophilic substitution to the 4-methyl position .

  • Steric Hindrance : The bulky trifluoromethyl group slows nucleophilic attacks on the adjacent amine.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential as a precursor in drug development. Its structural features allow it to interact with various biological targets, making it a candidate for developing therapeutic agents.

Case Studies:

  • Neuropharmacological Studies: In vitro studies have shown that this compound interacts with neurotransmitter receptors, particularly serotonin and dopamine receptors. It has demonstrated potential in modulating neurotransmission pathways.
  • Antimicrobial Activity: Research indicates significant inhibitory effects against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.
  • Anticancer Potential: Preliminary evaluations have shown antiproliferative effects against human colon cancer (HCT116) and breast cancer (MCF-7) cell lines at micromolar concentrations, indicating its potential as a lead compound for cancer therapeutics.

Chemical Synthesis

As a versatile building block, 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine can be utilized in the synthesis of more complex molecules. It serves as an intermediate in the production of various biologically active compounds.

Applications in Synthesis:

  • Building Block for Complex Molecules: The compound is used to synthesize derivatives that exhibit enhanced biological activities or novel properties .
  • Fluorination Reactions: The trifluoromethyl group allows for selective fluorination reactions that are crucial in medicinal chemistry for developing new pharmaceuticals .

Mechanism of Action

The mechanism by which 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. The pyridinyl substituent may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
Target: 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine C9H10F3N2 (inferred) ~205.18 (estimated) 4-methyl on pyridin-3-yl; free amine Enhanced lipophilicity; potential chiral drug intermediate
2,2,2-Trifluoro-1-(3-pyridyl)ethylamine hydrochloride C7H8ClF3N2 212.6 Pyridin-3-yl; hydrochloride salt Improved solubility in polar solvents; used in peptide synthesis
2,2,2-Trifluoro-1-(4-trifluoromethylphenyl)ethylamine C9H7F6N 243.16 4-CF3 on phenyl; free amine High electronegativity; agrochemical intermediate
2,2,2-Trifluoro-1-(3-methoxyphenyl)ethylamine C9H10F3NO 205.18 3-OCH3 on phenyl; free amine Electron-donating methoxy group; CNS drug candidate
(1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine C7H7F3N2 176.14 Pyridin-2-yl; chiral (S)-configuration Stereoselective enzyme inhibition

Key Observations

  • Substituent Position : Pyridine ring substitution (e.g., 3-pyridyl vs. 4-methyl-pyridin-3-yl) significantly impacts steric interactions and binding affinity in biological systems. The 4-methyl group in the target compound may enhance steric hindrance compared to unsubstituted pyridyl analogs .
  • Electron Effects: Trifluoromethyl groups (e.g., in 4-trifluoromethylphenyl derivatives) increase electron-withdrawing effects, reducing basicity and altering reactivity in nucleophilic substitutions .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1138011-22-9 ) enhance aqueous solubility, making them preferable for drug formulations, while free amines are more lipophilic .

Pharmaceutical Relevance

  • Chiral Derivatives : Enantiopure analogs like (1S)-2,2,2-Trifluoro-1-(2-pyridyl)-ethylamine are critical in asymmetric synthesis for drugs targeting neurological disorders .
  • Anticancer Potential: Trifluoroethylamine derivatives with pyridyl or substituted phenyl groups show promise as kinase inhibitors due to fluorine’s ability to modulate binding interactions .

Biological Activity

2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine is a heterocyclic organic compound notable for its unique trifluoromethyl group and pyridine ring. This compound has garnered attention in medicinal chemistry due to its enhanced lipophilicity and metabolic stability, which are critical for drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₈F₃N
  • Molecular Weight : 175.14 g/mol
  • CAS Number : 912761-24-1

The presence of the trifluoromethyl group significantly influences the compound's chemical behavior, enhancing its binding affinity to various biological targets due to increased lipophilicity.

The biological activity of 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine is primarily attributed to its ability to interact with specific proteins and enzymes. The trifluoromethyl group enhances binding interactions while the pyridine ring facilitates π-π stacking interactions with aromatic residues in proteins. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. The compound's structural features suggest potential efficacy against bacterial pathogens. For instance, studies have shown that derivatives of pyridine compounds can demonstrate significant antibacterial properties against strains like E. coli and Staphylococcus aureus.

Antitumor Activity

In vitro studies have evaluated the antiproliferative effects of 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine on various cancer cell lines. The compound has shown promising results in inhibiting cell growth in models such as:

  • MCF-7 (breast cancer)
  • HCT116 (colon cancer)
  • A549 (lung cancer)

Table 1 summarizes the antiproliferative activity observed in these studies:

Cell LineIC50 (μM)Mechanism of Action
MCF-725.1Induction of apoptosis
HCT11621.5Inhibition of cell cycle progression
A54928.7Disruption of mitochondrial function

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Binding Affinity Studies

The binding affinity of 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine to various receptors has been investigated using molecular docking studies. The trifluoromethyl group enhances hydrophobic interactions, leading to increased binding stability compared to non-fluorinated analogs.

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyridine derivatives where 2,2,2-Trifluoro-1-(4-methyl-pyridin-3-YL)-ethylamine was included as a reference compound. The study highlighted its superior biological activity compared to other derivatives lacking the trifluoromethyl group.

Q & A

Q. What mechanisms explain contradictory pharmacological data in animal models?

  • Methodological Answer : Species-specific metabolism (e.g., cytochrome P450 2D6 polymorphism in rodents vs. humans) or blood-brain barrier penetration variability. Address via allometric scaling and PET imaging with ¹⁸F-labeled analogs .

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